REACTION_CXSMILES
|
[CH:1]1([CH2:7][CH:8]2CCCC[N:9]2CC(C2C=CC=C(Br)C=2)C)CCC[CH2:3][CH2:2]1.[CH2:24]([Li])CCC.C(O[CH2:32][CH3:33])C>>[CH3:24][C:33]1[CH:32]=[CH:3][CH:2]=[CH:1][C:7]=1[C:8]#[N:9]
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CC1N(CCCC1)CC(C)C1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
0.095 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
lithio
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C#N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.106 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |